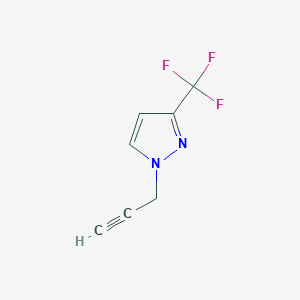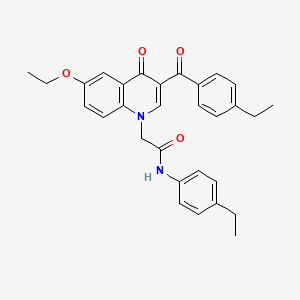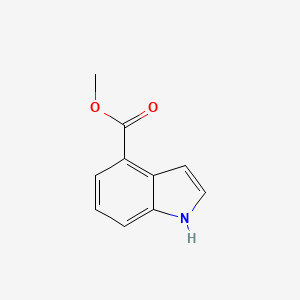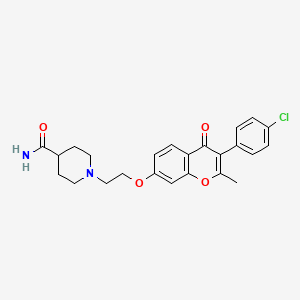![molecular formula C24H25N7O3 B2698653 1-(4-(3-(3-甲氧苯基)-3H-[1,2,3]三嗪[4,5-d]嘧啶-7-基)哌嗪-1-基)-2-苯氧基丙酮 CAS No. 920184-74-3](/img/structure/B2698653.png)
1-(4-(3-(3-甲氧苯基)-3H-[1,2,3]三嗪[4,5-d]嘧啶-7-基)哌嗪-1-基)-2-苯氧基丙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a complex organic molecule that contains several functional groups and rings, including a methoxyphenyl group, a triazolopyrimidine ring, a piperazine ring, and a phenoxypropanone group. These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be expected to have several ring structures and functional groups that could allow for various interactions with biological targets .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the conditions and the reagents used. The presence of various functional groups could allow for a wide range of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by its molecular structure. For example, the presence of various ring structures and functional groups could affect its solubility, stability, and reactivity .科学研究应用
a. Anticancer Agents: 1,2,3-triazoles have been investigated for their anticancer properties. Researchers study their effects on cancer cell lines, aiming to develop novel chemotherapeutic agents. The compound may exhibit cytotoxic activity against specific cancer types.
b. Antimicrobial Activity: The compound’s structure suggests it could be explored as an antimicrobial agent. Researchers investigate its potential against bacteria, fungi, and other pathogens. The goal is to find new antibiotics or antifungal drugs.
c. Targeting Enzymes and Receptors: 1,2,3-triazoles can serve as ligands for enzymes and receptors. Researchers design derivatives to selectively bind to specific targets, such as kinases, proteases, or G protein-coupled receptors (GPCRs). These interactions may lead to therapeutic applications.
Formal Cycloreversion
Finally, consider the formal cycloreversion of 1,2,3-triazole compounds under mechanical forces. This intriguing phenomenon could have implications in biological systems. Researchers explore whether these compounds can be selectively cleaved in response to mechanical stress.
- Gonnet, L., Baron, M., & Baltas, M. (2021). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules, 26(18), 5667
- Additional references are available in the literature, including studies on 1,2,3-triazole derivatives and their applications .
作用机制
Target of Action
The compound 1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one primarily targets the ubiquitin-specific protease 28 (USP28), a deubiquitinating enzyme . USP28 plays a crucial role in the regulation of various cellular processes, including cell cycle progression and DNA damage response .
Mode of Action
1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one interacts with USP28 by reversibly binding to it . This interaction directly affects the protein levels of USP28, thereby inhibiting its function . The compound’s mode of action underscores the importance of the terminal free amine group for USP28 inhibition .
Biochemical Pathways
The inhibition of USP28 by 1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one affects several biochemical pathways. Particularly, it impacts the cell cycle at the S phase and the epithelial-mesenchymal transition (EMT) progression in gastric cancer cell lines . The compound’s action on these pathways results in the inhibition of cell proliferation .
Pharmacokinetics
The compound’s potent inhibition of usp28 suggests that it likely has favorable absorption, distribution, metabolism, and excretion (adme) properties that allow it to effectively reach its target and exert its effects .
Result of Action
The action of 1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one results in significant molecular and cellular effects. Specifically, it inhibits the proliferation of cells, arrests the cell cycle at the S phase, and impedes the EMT progression in gastric cancer cell lines . These effects contribute to the compound’s antitumor activity .
属性
IUPAC Name |
1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-phenoxypropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O3/c1-17(34-19-8-4-3-5-9-19)24(32)30-13-11-29(12-14-30)22-21-23(26-16-25-22)31(28-27-21)18-7-6-10-20(15-18)33-2/h3-10,15-17H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVNXOXCZGGZJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)OC)OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(4-ethoxyphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![1,3-Dimethyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2698577.png)








